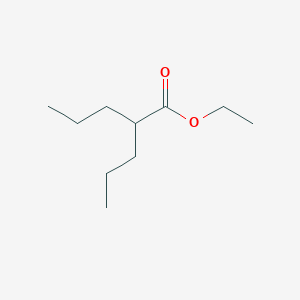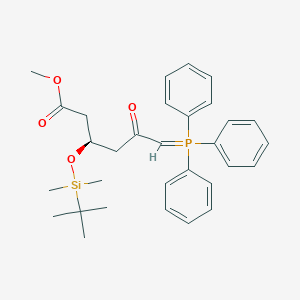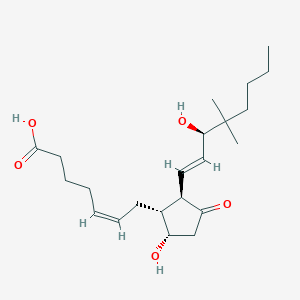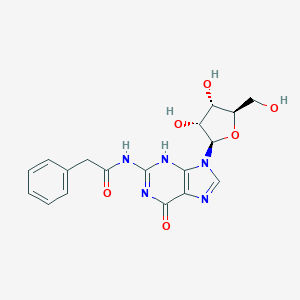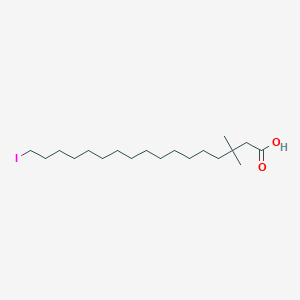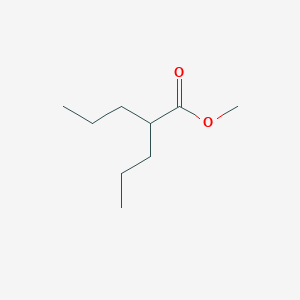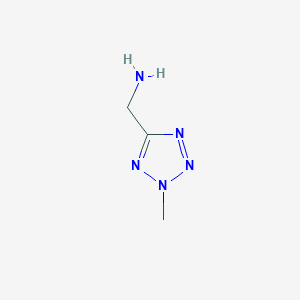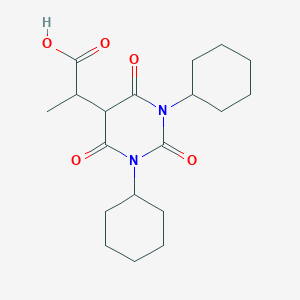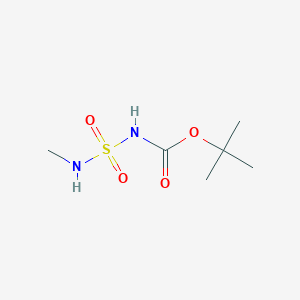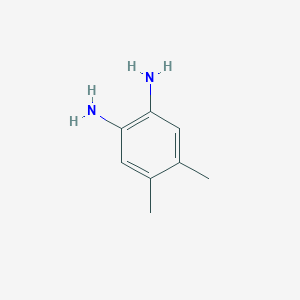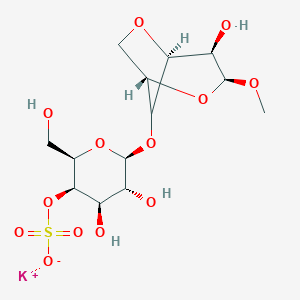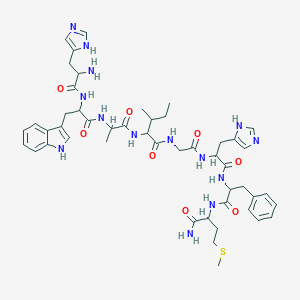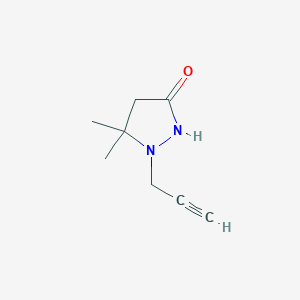
5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one
Vue d'ensemble
Description
5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as PDP, and it is a pyrazolidinone derivative. PDP has been synthesized using various methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
PDP has been investigated for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. PDP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, PDP has been investigated for its potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of PDP has been extensively studied. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2, PDP reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Effets Biochimiques Et Physiologiques
PDP has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). PDP has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. Additionally, PDP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
PDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. PDP is also relatively inexpensive and readily available. However, PDP has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, PDP has a short half-life, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the research on PDP. One potential direction is the development of PDP derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of PDP's potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, the role of PDP in the regulation of autophagy and mitophagy, which are cellular processes involved in the maintenance of cellular homeostasis, can be explored further.
Propriétés
Numéro CAS |
131391-07-6 |
|---|---|
Nom du produit |
5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one |
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
5,5-dimethyl-1-prop-2-ynylpyrazolidin-3-one |
InChI |
InChI=1S/C8H12N2O/c1-4-5-10-8(2,3)6-7(11)9-10/h1H,5-6H2,2-3H3,(H,9,11) |
Clé InChI |
QCHZSHSTRFZVJF-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)NN1CC#C)C |
SMILES canonique |
CC1(CC(=O)NN1CC#C)C |
Synonymes |
3-Pyrazolidinone, 5,5-dimethyl-1-(2-propynyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


